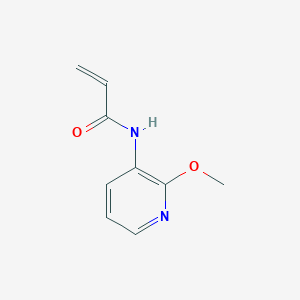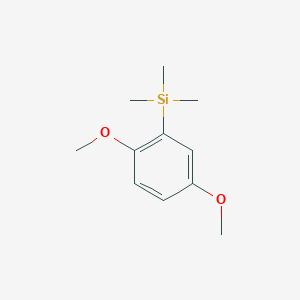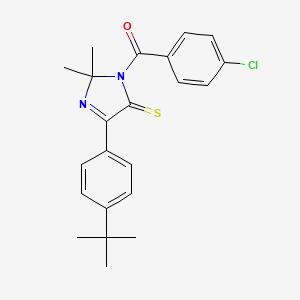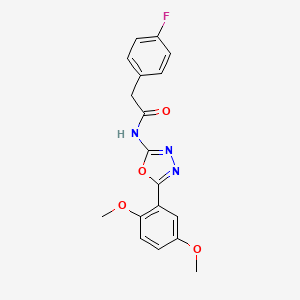
N-(2-methoxypyridin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H8N2O . It is also known as N-(Pyridin-2-yl)acrylamide . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxypyridin-3-yl)prop-2-enamide” can be represented by the linear formula C8H8N2O . The average mass is 213.234 Da and the mono-isotopic mass is 213.111343 Da .Physical And Chemical Properties Analysis
“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a solid at room temperature . It has a molecular weight of 148.16 .科学的研究の応用
Enantioselective Synthesis and Pharmaceutical Intermediates
The compound has been explored in the context of enantioselective synthesis, where derivatives have been prepared for use in pharmaceutical research. For example, studies have shown its utility in the synthesis of piperidines, a class of compounds with numerous pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998). Additionally, derivatives have been identified as potent and selective kinase inhibitors, highlighting their importance in the development of new therapeutic agents (Schroeder et al., 2009).
Polymer Science and Drug Delivery Systems
In the field of polymer science, related compounds have been used to facilitate controlled polymerizations, which are critical for developing drug delivery systems. For example, the controlled polymerization of N-isopropylacrylamide demonstrates the compound's relevance in creating thermoresponsive polymers for targeted drug delivery (Convertine et al., 2004).
Bone Health and Osteoporosis
Research has also focused on the development of antagonists for treating osteoporosis, with derivatives showing significant in vitro profiles and in vivo efficacy in models of bone turnover (Hutchinson et al., 2003).
Catalysis and Organic Synthesis
Catalytic applications include the Rh(III)-catalyzed C-H amidation of arenes, showcasing the compound's role in facilitating the development of bioactive molecules through amidation reactions (Ju et al., 2019). Furthermore, the compound has been used in the synthesis of enamides and pyrimidones, highlighting its versatility in organic synthesis (Liu et al., 2018).
Synthetic Chemistry and Molecular Design
The compound and its derivatives play a crucial role in the design and synthesis of molecules with potential neuroleptic activity, illustrating its importance in the development of new therapeutic agents (Iwanami et al., 1981). Its use in copper-mediated aryloxylation of benzamides further demonstrates its utility in synthesizing complex molecules (Hao et al., 2014).
Safety and Hazards
The safety information available indicates that “N-(2-methoxypyridin-3-yl)prop-2-enamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxypyridin-3-yl)prop-2-enamide are currently unknown. Given the compound’s structure, it may potentially interact with various biochemical pathways. Without specific target identification, it is difficult to predict the exact pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-methoxypyridin-3-yl)prop-2-enamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-5-4-6-10-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDMTZYTHQCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)



![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)


![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)